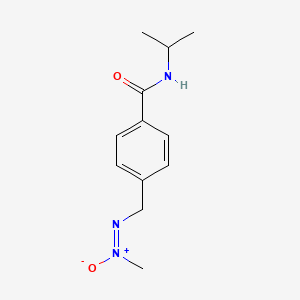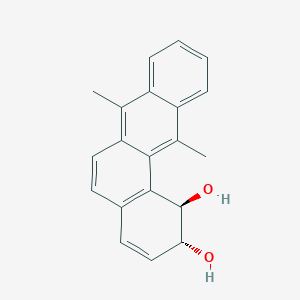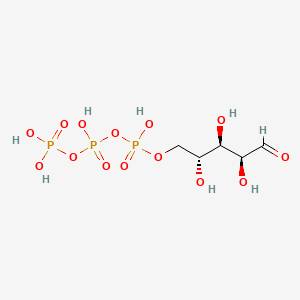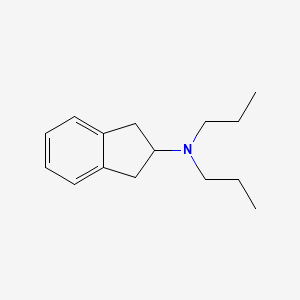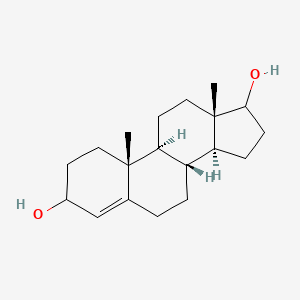
Androst-4-ene-3,17-diol
Vue d'ensemble
Description
Androst-4-ene-3,17-diol, also known as 4-Androstenediol, is a steroid hormone produced in the adrenal glands and the gonads . It has a molecular formula of C19H30O2 . It serves as an intermediate step in the biochemical pathway that produces the androgen testosterone and the estrogens estrone and estradiol .
Synthesis Analysis
Androst-4-ene-3,17-diol is synthesized from androst-4-ene-3,17-dione, a product of microbiological splitting of sitosterol . The synthesis involves the preparation of testosterone via the intermediate carbonitrile III, which includes dehydrocyanation and the simultaneous reduction of the 17-keto group formed by sodium borohydride, followed by acid hydrolysis .Molecular Structure Analysis
The molecular structure of Androst-4-ene-3,17-diol consists of 19 carbon atoms, 30 hydrogen atoms, and 2 oxygen atoms . The average mass is 290.440 Da and the monoisotopic mass is 290.224579 Da .Chemical Reactions Analysis
Androst-4-ene-3,17-diol is an intermediate in the biosynthesis of estrone and testosterone from dehydroepiandrosterone (DHEA) . It is closely related to androstenediol (androst-5-ene-3β,17β-diol) .Physical And Chemical Properties Analysis
Androst-4-ene-3,17-diol has a molecular formula of C19H30O2 . The average mass is 290.440 Da and the monoisotopic mass is 290.224579 Da .Applications De Recherche Scientifique
Detection in Doping Analysis Androst-4-ene-3,17-diol is detected in urine using gas chromatography-mass spectrometry (GC-MS) in doping analysis. It is identified as a metabolite of the anabolic steroid androst-4-ene-3,6,17-trione, which is an aromatase inhibitor and regarded as a doping agent. A sensitive GC-MS method has been developed for this purpose, with a detection time of up to 37 hours after administration (Van Thuyne et al., 2005).
Solid-State Photodimerization The compound undergoes dimerization in the solid state when exposed to UV radiation, as studied with steroids like androst-4-ene-3,17-dione. This process involves hydrogen transfer and connection between carbons in the steroid structure, demonstrating the compound's reactivity under specific conditions (DellaGreca et al., 2002).
Metabolic Transformation by Fungi The microbial transformation of androst-4-ene-3,17-diol by fungi like Beauveria bassiana has been studied, revealing the production of hydroxylated metabolites. This suggests potential applications in biocatalysis and organic synthesis, where fungi can modify steroid structures (Xiong et al., 2006).
Chloroiron(III)-Catalyzed Oxidation The oxidation of androst-4-ene-3,17-dione by cumene hydroperoxide, catalyzed by chloroiron(III) complexes, has been examined, showing the potential for selective aromatization of the steroid's A ring. This provides insights into chemical processes for modifying steroid structures (Vijayarahavan & Chauhan, 1990).
Comparative Placental Steroid Synthesis The compound's role in placental steroid synthesis across various mammalian species has been studied, showing its conversion from dehydroepiandrosterone in placental tissues. This highlights its importance in mammalian steroid metabolism (Bloch & Newman, 1966).
Microbial Biotransformation for Pharmaceutical Applications Fungal species like Fusarium solani have been used to transform androst-4-ene-3,17-dione into products like testolactone, an anticancer agent. This research demonstrates the potential for using microbial biotransformation in pharmaceutical production (An et al., 2019).
GC/MS Analysis in Equine Sports The compound has been studied in the context of steroid analysis in equine sports. This involves understanding the enzymatic and non-enzymatic transformations of steroids in biological fluids, essential for doping control (Houghton et al., 1992).
Orientations Futures
Propriétés
IUPAC Name |
(8R,9S,10R,13S,14S)-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,13-17,20-21H,3-10H2,1-2H3/t13?,14-,15-,16-,17?,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTWKVFKBPAFDK-WJWLXVOASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(CCC34C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2O)CCC4=CC(CC[C@]34C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Androst-4-ene-3,17-diol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



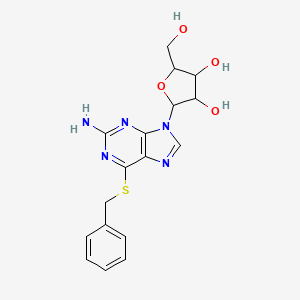
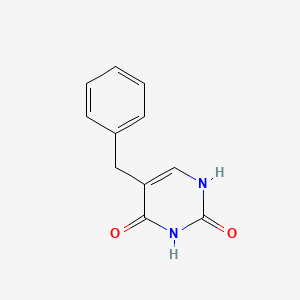
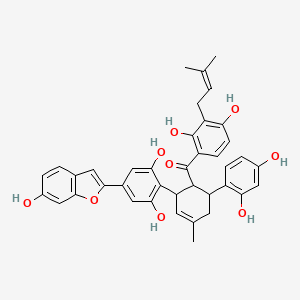

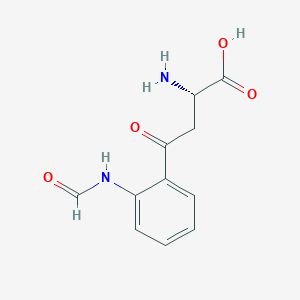
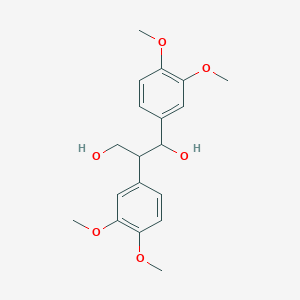
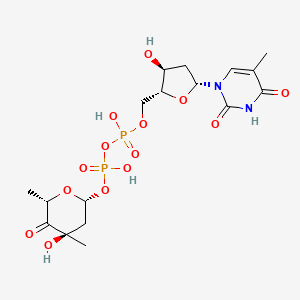
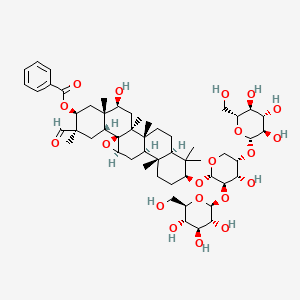
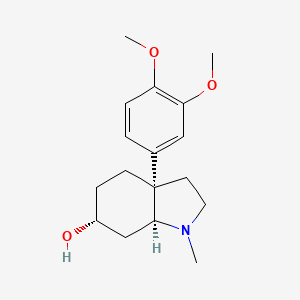
![4,7,10,16,19,24,27-Heptaoxa-1,13-diazabicyclo[11.8.8]nonacosane](/img/structure/B1204351.png)
